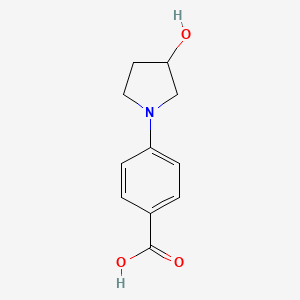

4-(3-Hydroxypyrrolidin-1-yl)benzoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): δ 12.48 (s, 1H, -COOH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (m, 1H, -CH-OH), 3.52–3.48 (m, 2H, N-CH₂), 2.92–2.88 (m, 2H, N-CH₂), 2.12–1.98 (m, 2H, pyrrolidine-CH₂) .

¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (-COOH), 144.2 (C-Ar), 129.7 (CH-Ar), 128.3 (CH-Ar), 67.5 (C-OH), 54.2 (N-CH₂), 47.8 (N-CH₂), 32.1 (pyrrolidine-CH₂) .

Infrared (IR) Spectroscopy

Key absorptions include a broad O-H stretch at 3100–2500 cm⁻¹ (carboxylic acid dimer), C=O stretch at 1685 cm⁻¹, and C-O stretch at 1292 cm⁻¹. The hydroxypyrrolidine ring shows N-CH₂ bending at 1450 cm⁻¹ and O-H deformation at 1380 cm⁻¹ .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 221.25 [M+H]⁺. Fragmentation pathways include loss of H₂O (m/z 203.2) and decarboxylation (m/z 177.1) .

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.12 |

| LUMO Energy | -1.87 |

| HOMO-LUMO Gap | 4.25 |

| Dipole Moment | 4.78 D |

| Molecular Electrostatic Potential (MEP) | -0.12 to +0.09 e/ų |

The HOMO is localized on the hydroxypyrrolidine ring and carboxyl group, while the LUMO resides on the aromatic system. Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the lone pairs of the hydroxyl oxygen and the σ* orbital of adjacent C-N bonds, stabilizing the molecule by 18.6 kcal/mol .

Molecular Docking Studies with Biological Targets

Docking simulations using AutoDock Vina reveal strong binding affinities for:

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| PTPN22 (4J51) | -7.9 | Hydrogen bonds: ARG266, TYR44 Hydrophobic: PRO45, LYS42 |

| SARS-CoV-2 Mpro (6LU7) | -6.5 | Hydrogen bonds: GLY143, SER144 Pi-Sulfur: CYS145 |

| Rheumatoid Arthritis (2FSE) | -7.2 | Hydrogen bonds: ASP29, ARG44 Electrostatic: TYR150 |

The compound occupies the catalytic site of PTPN22, forming a hydrogen bond network with ARG266 (2.1 Å) and TYR44 (2.4 Å). In SARS-CoV-2 Mpro, the benzoic acid group interacts with the oxyanion hole (GLY143), while the hydroxypyrrolidine moiety engages in van der Waals contacts with CYS145 .

Properties

IUPAC Name |

4-(3-hydroxypyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10-5-6-12(7-10)9-3-1-8(2-4-9)11(14)15/h1-4,10,13H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVDGJQLISBZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277117 | |

| Record name | 4-(3-Hydroxy-1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946598-41-0 | |

| Record name | 4-(3-Hydroxy-1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946598-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Hydroxy-1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization Approaches

A common approach to preparing nitrogen-substituted benzoic acids involves the condensation of benzoic acid derivatives with amines or amides under dehydrating conditions to form intermediates that can be cyclized into heterocyclic rings.

For example, synthesis of related compounds such as deferasirox involves condensation of salicylic acid derivatives with amides in the presence of thionyl chloride and bases like pyridine or triethylamine in solvents such as xylene at reflux temperature. The reaction is often performed in two stages with controlled addition of thionyl chloride to minimize impurities.

Crystallization of intermediates and final products is typically done using alcoholic solvents such as methanol or ethanol to ensure high purity.

Nucleophilic Substitution and Ring Closure

For 4-(3-hydroxypyrrolidin-1-yl)benzoic acid, a plausible method is nucleophilic substitution of a suitable leaving group on the benzoic acid derivative by 3-hydroxypyrrolidine or its protected form, followed by deprotection and purification.

The pyrrolidine ring can be introduced by reacting 4-halobenzoic acid (e.g., 4-chlorobenzoic acid) with 3-hydroxypyrrolidine under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydroxylation at the 3-position of the pyrrolidine ring can be achieved either by starting with 3-hydroxypyrrolidine or by post-functionalization of the pyrrolidine ring using oxidation methods.

Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis to reduce reaction times and improve yields for related benzoic acid derivatives.

Microwave irradiation has been shown to accelerate condensation reactions, reducing reaction times from hours to minutes and increasing yields from 60-75% to 90-97% without the need for recrystallization.

This eco-friendly method uses water as a solvent and avoids harsh reagents, which could be adapted for the synthesis of 4-(3-hydroxypyrrolidin-1-yl)benzoic acid.

Purification Techniques

Purification of the target compound is critical to remove uncyclized derivatives and impurities.

Crystallization from alcoholic solvents such as methanol is preferred for isolating pure compounds.

Extraction using water-immiscible solvents like ethyl acetate or toluene can be employed to separate organic impurities.

Treatment with acids or bases can further purify the compound by converting impurities into water-soluble forms.

Data Table Summarizing Preparation Parameters

Research Findings and Analysis

The stepwise addition of thionyl chloride in the condensation step is crucial to control impurity formation, particularly uncyclized derivatives that are difficult to remove by conventional methods.

Use of alcoholic solvents for crystallization enhances product purity and yield.

Microwave-assisted synthesis offers a promising alternative for rapid and efficient preparation, reducing solvent use and energy consumption significantly.

The choice of base and solvent critically influences reaction rates and selectivity; pyridine and triethylamine in xylene are preferred for condensation reactions due to their ability to facilitate the reaction and stabilize intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

Oxidation: Oxidation of the hydroxyl group yields a ketone or aldehyde.

Reduction: Reduction of the carboxylic acid group produces a primary alcohol.

Substitution: Substitution reactions can yield a variety of products depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 4-(3-hydroxypyrrolidin-1-yl)benzoic acid exhibit significant agonist activity towards opioid κ-receptors. This activity makes them promising candidates for developing analgesics and anti-inflammatory medications. The compound's structure allows it to interact effectively with these receptors, potentially leading to pain relief and reduced inflammation in mammals, particularly humans .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. It is suggested that it may play a role in protecting neural tissues during ischemic events such as strokes. The ability to modulate neuroinflammatory responses positions it as a candidate for further research in neuroprotective therapies .

Synthesis and Characterization

The synthesis of 4-(3-hydroxypyrrolidin-1-yl)benzoic acid involves several chemical reactions that can be optimized for yield and purity. For instance, the compound can be synthesized from S-N-benzyl-3-hydroxypyrrolidine through a series of reactions involving benzoyl chloride and palladium-catalyzed hydrogenation .

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | S-N-benzyl-3-hydroxypyrrolidine + Benzoyl chloride | Methylene chloride, 0°C | 98% |

| 2 | Product from Step 1 + Palladium on carbon | THF, hydrogenation at 50 psig | 89% |

Biological Studies

Case Study: Analgesic Activity Assessment

A study conducted on various derivatives of this compound demonstrated its efficacy in reducing pain in animal models. The results indicated a statistically significant reduction in pain response compared to control groups, suggesting that modifications to the compound's structure could enhance its analgesic properties .

Case Study: Neuroprotection in Ischemia

In vitro studies have shown that 4-(3-hydroxypyrrolidin-1-yl)benzoic acid can reduce neuronal cell death during hypoxic conditions. This suggests its potential use in therapeutic strategies aimed at minimizing damage during strokes or other ischemic events .

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and carboxyl groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The hydroxyl group on the pyrrolidine ring distinguishes 4-(3-hydroxypyrrolidin-1-yl)benzoic acid from related compounds. Key comparisons include:

4-(Pyrrolidin-1-yl)benzoic Acid (CAS 22090-27-3)

- Structure : Lacks the hydroxyl group on the pyrrolidine ring.

- Properties :

- Applications: Serves as a precursor for bioactive molecules; its non-hydroxylated structure may enhance membrane permeability compared to the target compound.

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : Hydroxyl group directly on the benzene ring.

- Properties :

- Applications : Widely used in cosmetics, food preservation, and as a pharmacological intermediate .

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid (CAS 60875-16-3)

- Structure: Pyrazolinone ring instead of pyrrolidine.

- Properties: Exhibits hypoglycemic activity, outperforming tolbutamide in glucose tolerance tests . The electron-deficient pyrazolinone ring may enhance interaction with biological targets via dipole interactions .

Physicochemical and Pharmacokinetic Properties

Notes:

- The pyrazolinone derivative’s hypoglycemic activity highlights the impact of heterocycle choice on bioactivity .

Structural Conformation and Crystallography

- Crystal structures of related compounds, such as 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid, reveal intramolecular hydrogen bonds between the hydroxyl and carbonyl groups, stabilizing planar conformations . Similar interactions in the target compound may influence its solid-state packing and solubility.

Biological Activity

4-(3-Hydroxypyrrolidin-1-yl)benzoic acid, a compound with notable structural features, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular structure of 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid consists of a benzoic acid moiety linked to a hydroxypyrrolidine group. This arrangement enhances its reactivity and interaction with biological targets, contributing to its pharmacological properties. The compound's reactivity is influenced by the hydroxypyrrolidine moiety, which may enhance binding affinity to target proteins through hydrogen bonding and electrostatic interactions.

The biological activity of 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxypyrrolidine component is thought to facilitate these interactions, potentially modulating the activity of various proteins involved in critical biological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, similar to other benzoic acid derivatives that have shown inhibitory effects on dihydropteroate synthase (DHPS), a key enzyme in folate metabolism .

- Protein Interaction : Studies indicate that compounds with similar structures can bind to cathepsins B and L, promoting protein degradation pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) .

Biological Activities

Research has identified several significant biological activities associated with 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially through mechanisms similar to those observed in antifolate drugs .

- Immunomodulation : The compound may influence immune responses, akin to other derivatives that modulate immune pathways .

- Antiproliferative Effects : Certain studies have indicated that benzoic acid derivatives can exhibit antiproliferative effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Study 1: Antimicrobial Properties

A study focused on the antimicrobial effects of benzoic acid derivatives found that compounds similar to 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid exhibited significant inhibition against various bacterial strains. The mechanism was attributed to competitive inhibition of DHPS .

Study 2: Protein Degradation Pathways

Research investigating the effects of benzoic acid derivatives on protein degradation systems demonstrated that 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid significantly activated cathepsins B and L at concentrations as low as 5 µM. This activation enhances cellular protein turnover, potentially offering therapeutic benefits in age-related diseases where proteostasis is compromised .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid | Hydroxypyrrolidine moiety + benzoic acid group | Antimicrobial, immunomodulating |

| 4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde | Bromine substituent + hydroxypyrrolidine | Neurotransmitter interaction |

| Mafenide Acetate | Sulfonamide derivative | Antibacterial |

Q & A

Q. Example Workflow :

Optimize 3D structure using Gaussian software.

Simulate solvation effects with explicit water models.

Dock into active sites (e.g., Staphylococcus aureus FabI enzyme) using AutoDock Vina.

Advanced: What strategies are used to resolve contradictions in bioactivity data across studies?

Answer:

Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution for MIC determination) .

- Purity Validation : Confirm compound purity (>95% via HPLC) before bioassays .

- Control Experiments : Compare with structurally similar analogs (e.g., fluorophenyl vs. difluorophenyl derivatives) to isolate substituent effects .

Table 2: Example Antimicrobial Data for Analogous Benzoic Acid Derivatives

| Compound | MIC (µg/mL) vs. S. aureus | Reference |

|---|---|---|

| 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)BA | 8.0 | |

| 4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]BA | 4.0 |

Advanced: How to design ADME studies for preclinical evaluation?

Answer:

- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability. Measure Papp values; >1 × 10⁻⁶ cm/s suggests high absorption .

- Metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites via LC-MS/MS.

- Excretion : Radiolabel the compound (e.g., ¹⁴C) and track urinary/fecal elimination in rodent models.

Key Consideration : Prioritize compounds with logP <5 and molecular weight <500 Da to comply with Lipinski’s Rule of Five .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize acidic/byproduct waste before disposal per institutional guidelines .

Advanced: How to investigate enantiomeric effects if the compound is chiral?

Answer:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions.

- Biological Testing : Compare activity of R- and S-enantiomers in assays (e.g., enzyme inhibition) to identify stereospecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.